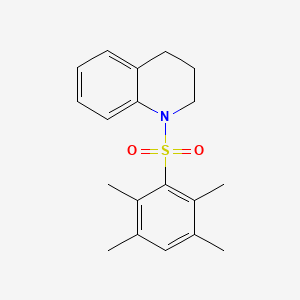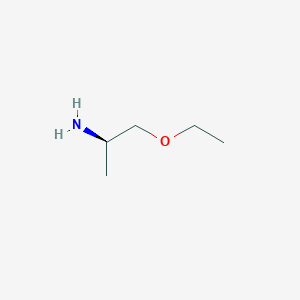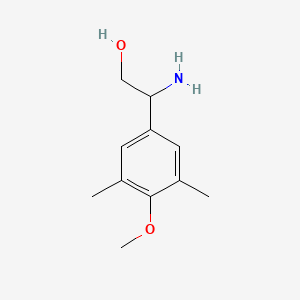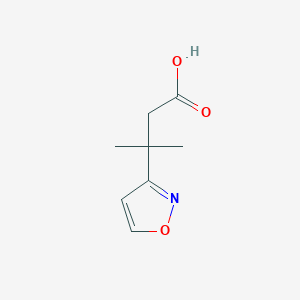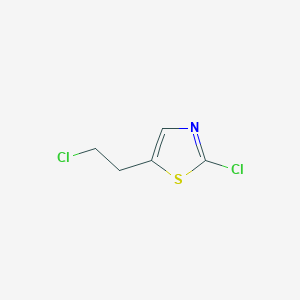
2-Chloro-5-(2-chloroethyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloroethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloroethyl)thiazole typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C, with chlorine being used in molar excess . Another method involves the chlorination of 2-chloro-5-chloromethylthiazole, which can be prepared by reacting dihalogenoacetones with thioacetylamides .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of chlorinating agents and controlled temperatures is crucial in achieving the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chloroethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and cycloaddition partners such as dienes .
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and various cycloadducts .
Scientific Research Applications
2-Chloro-5-(2-chloroethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloroethyl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in electron-donating and electron-accepting interactions, affecting biochemical pathways and enzyme activities. The compound can also bind to receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-chloromethylthiazole
- 2-Amino-5-chlorothiazole
- 2-Methylthiazole
Uniqueness
2-Chloro-5-(2-chloroethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different set of properties that can be exploited in various applications .
Properties
Molecular Formula |
C5H5Cl2NS |
|---|---|
Molecular Weight |
182.07 g/mol |
IUPAC Name |
2-chloro-5-(2-chloroethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2 |
InChI Key |
BFIURHDRFOWQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


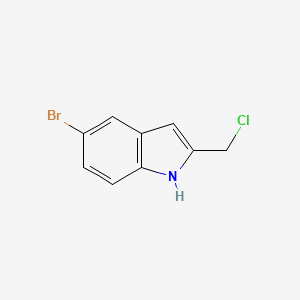

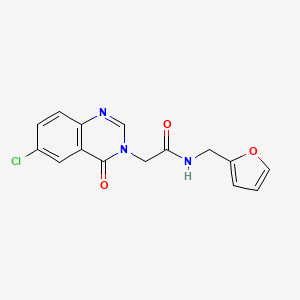
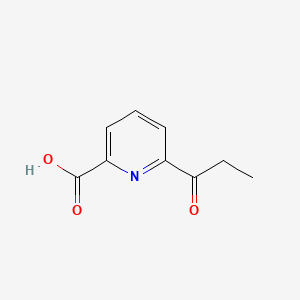
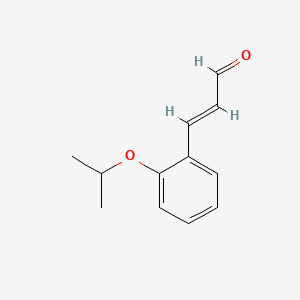
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
![Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate](/img/structure/B13578782.png)
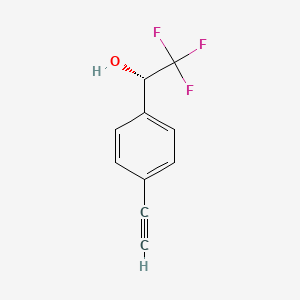
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)
